![molecular formula C22H23FN2O5 B13723174 (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder and generalized anxiety disorder . It is the S-enantiomer of citalopram, which means it is a more refined version of the racemic mixture of citalopram . Escitalopram is known for its high selectivity and potency in inhibiting the serotonin transporter, making it a widely prescribed antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram involves several key steps. One common method includes the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization of the resolved compound . Another method involves the chromatographic separation of the enantiomers of citalopram using a chiral stationary phase such as Chiralpak AD or Chiralcel OD . The process typically includes the cyanation of optically active intermediates .
Industrial Production Methods
Industrial production of escitalopram often involves the use of large-scale chromatographic techniques to separate the enantiomers of citalopram. The resolved S-enantiomer is then subjected to further chemical reactions to produce escitalopram . The use of chiral stationary phases and the resolution of diol compounds are critical steps in ensuring the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Escitalopram undergoes various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Not commonly reported for escitalopram.
Substitution: Replacement of the cyano group with ester groups such as allyl, propargyl, methoxyethyl, benzyl, and ρ-tolyl.
Common Reagents and Conditions
Substitution: Often carried out using esterification reagents like alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: 5-carboxyescitalopram.
Substitution: Various ester analogues of escitalopram.
Scientific Research Applications
Escitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of chirality on drug efficacy . In biology and medicine, escitalopram is used to investigate the mechanisms of depression and anxiety disorders, as well as the role of serotonin in mood regulation . Industrially, it is a key component in the production of antidepressant medications .
Mechanism of Action
Escitalopram works by selectively inhibiting the reuptake of serotonin, a neurotransmitter, in the brain . This inhibition increases the levels of serotonin available in the synaptic cleft, enhancing serotonergic neurotransmission . The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . Escitalopram also exhibits allosteric modulation of SERT, which may contribute to its superior efficacy and faster onset of action compared to other SSRIs .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The racemic mixture from which escitalopram is derived.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI used for similar indications.
Sertraline: Another SSRI with comparable efficacy.
Uniqueness of Escitalopram
Escitalopram is unique in its high selectivity and potency for the serotonin transporter compared to other SSRIs . It has been shown to be more effective than citalopram in achieving acute response and remission in patients with major depressive disorder . Additionally, escitalopram’s allosteric modulation of SERT sets it apart from other SSRIs, potentially contributing to its superior clinical outcomes .
Properties
Molecular Formula |
C22H23FN2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-6-8-18(21)9-7-17)19-12-15(13-22)4-5-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |
InChI Key |
DQFCOLLBNWRTLO-BDQAORGHSA-N |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
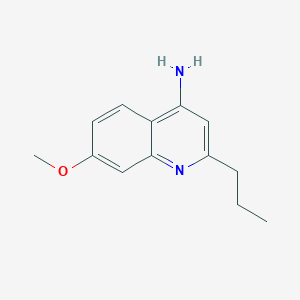
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)
![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
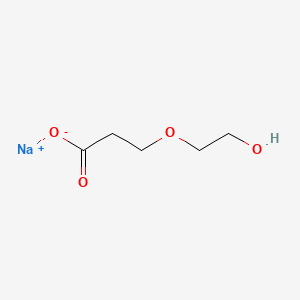
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
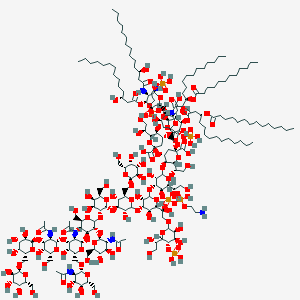
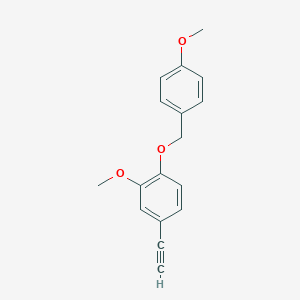

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
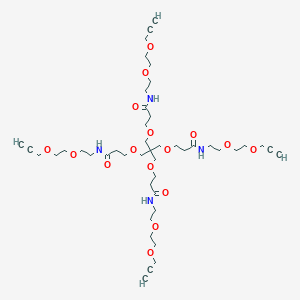
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
